molecular formula C8H11BrN2O2S B8149219 N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide

Cat. No.: B8149219
M. Wt: 279.16 g/mol
InChI Key: PAIFOXAOIFQAFT-UHFFFAOYSA-N
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Description

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide (CAS: 1202552-53-1) is a sulfonamide derivative with the molecular formula C₈H₁₁BrN₂O₂S and a molecular weight of 279.1541 g/mol . The compound features a 5-bromopyridin-3-ylmethyl group attached to an ethanesulfonamide moiety. This compound is commercially available through suppliers such as Suzhou Luowaxin Foreign Trade Co., Ltd., highlighting its relevance in medicinal chemistry and material science .

Properties

IUPAC Name

N-[(5-bromopyridin-3-yl)methyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2S/c1-2-14(12,13)11-5-7-3-8(9)6-10-4-7/h3-4,6,11H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIFOXAOIFQAFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide typically involves the reaction of 5-bromopyridine-3-methanol with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: The compound serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structural features enable the formation of diverse derivatives through substitution reactions, oxidation, and coupling reactions.

2. Biological Research:

  • Enzyme Inhibitors: N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide is employed in developing enzyme inhibitors. Its bromopyridine moiety allows it to interact with specific enzymes, potentially leading to the discovery of new therapeutic agents targeting diseases such as cancer and metabolic disorders .

3. Medicinal Applications:

  • Therapeutic Potential: Derivatives of this compound have shown promise in drug development aimed at inhibiting specific enzymes and receptors. For instance, studies indicate its potential in anticancer therapies, with related compounds demonstrating significant cytotoxic activity against various cancer cell lines .
  • Anticancer Activity: Related compounds have exhibited IC50 values ranging from 4.64 µM to 9.22 µM against cancer cell lines such as HeLa and MCF-7, suggesting that this compound may possess similar properties.

Case Studies

Case Study 1: Anticancer Activity
Recent investigations into structurally analogous compounds have revealed their potential for anticancer applications. A study demonstrated that these compounds significantly inhibited cell viability in HeLa and MCF-7 cell lines over a 72-hour exposure period. The results indicated that this compound could be further explored for its anticancer properties.

CompoundCell LineIC50 (µM)Time (h)
BPUJurkat4.64 ± 0.0872
BPUHeLa9.22 ± 0.1772
BPUMCF-78.47 ± 0.1872

Case Study 2: Enzyme Inhibition
In another study focusing on enzyme inhibitors, this compound was evaluated for its ability to inhibit metabotropic glutamate receptors (mGluR). Compounds with similar structures have shown efficacy in preclinical models for conditions like anxiety and depression, indicating that this compound may also play a role in neurological research .

Mechanism of Action

The mechanism of action of N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The ethanesulfonamide group enhances the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The ethanesulfonamide group is a common scaffold in several bioactive compounds. Below, we compare N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide with three key analogs:

Table 1: Comparative Analysis of Ethanesulfonamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₈H₁₁BrN₂O₂S 279.1541 5-bromo-pyridin-3-ylmethyl Commercial availability; synthetic intermediate
CBiPES (N-(4’-cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide) C₂₂H₂₂N₄O₂S 406.50 4’-cyano-biphenyl, 3-pyridinylmethyl Histaminergic system modulation; research tool
N-((5-(thiophen-3-yl)furan-2-yl)methyl)ethanesulfonamide C₁₁H₁₃NO₃S₂ 271.40 Thiophen-3-yl-furan-2-ylmethyl Heterocyclic diversity; material science applications
5-bromo-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide C₁₃H₁₁BrF₃N₄OS₂ 449.34 Ethylsulfanyl, trifluoromethyl-thiadiazole Agrochemical intermediate; patent example

Key Findings and Implications

Substituent Effects on Bioactivity
  • Bromopyridine vs. Cyano-biphenyl (CBiPES): The bromine atom in this compound increases molecular weight and lipophilicity compared to CBiPES. However, CBiPES’s 4’-cyano-biphenyl group enhances π-π stacking interactions, making it a potent modulator of histaminergic receptors in neurological studies .
Commercial and Industrial Relevance
  • This compound is marketed as a building block for drug discovery, whereas the trifluoromethyl-thiadiazole analog () is patented for agrochemical applications, underscoring the versatility of sulfonamide scaffolds .

Biological Activity

N-((5-bromopyridin-3-yl)methyl)ethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. It possesses a bromopyridine moiety that can interact with various molecular targets, making it a candidate for the development of therapeutic agents. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors. The presence of the bromine atom enhances its reactivity and binding affinity, allowing it to inhibit enzyme activity or modulate receptor functions effectively. The ethanesulfonamide group contributes to the compound's solubility and stability, which are crucial for its biological efficacy.

Anticancer Potential

Recent studies have highlighted the anticancer properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, a study on structurally analogous compounds demonstrated significant cytotoxic activity against various cancer cell lines, including HeLa and MCF-7 cells. The IC50 values for these compounds ranged from 4.64 µM to 9.22 µM, indicating potent inhibitory effects on cell viability over time .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Time (h)
BPUJurkat4.64 ± 0.0872
BPUHeLa9.22 ± 0.1772
BPUMCF-78.47 ± 0.1872

Enzyme Inhibition

The compound's mechanism includes inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer progression and metastasis. Computational docking studies revealed promising binding affinities to MMP-2 and MMP-9, with scores of -9.0 kcal/mol and -7.8 kcal/mol respectively . This suggests that this compound could serve as a lead compound for developing selective MMP inhibitors.

Structure-Activity Relationship (SAR)

The biological activity of sulfonamide derivatives often depends on their structural features. Research has shown that modifications in the pyridine ring or sulfonamide group can significantly influence their pharmacological properties . For instance, increasing lipophilicity through alkyl substitutions has been associated with enhanced binding affinities.

Table 2: Structure-Activity Relationship Insights

Modification TypeObserved Effect
Increased lipophilicityEnhanced binding affinity
Halogen substitutionVariability in reactivity and potency
Sulfonamide group changesAltered enzyme inhibition profiles

Case Study: Anticancer Activity Assessment

In a detailed study assessing the anticancer potential of related compounds, researchers utilized MTT assays to evaluate cell viability across various concentrations and time points. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines while showing minimal toxicity towards non-cancerous cells, highlighting their therapeutic potential .

Case Study: In Vivo Efficacy

Another study focused on the in vivo effects of a structurally related compound using chick chorioallantoic membrane assays, which demonstrated antiangiogenic properties—essential for inhibiting tumor growth by preventing blood vessel formation . These findings support the hypothesis that this compound may possess similar antiangiogenic effects.

Q & A

Q. How to analyze discrepancies in biological activity data across different assay conditions?

  • Methodological Answer : Discrepancies are investigated by standardizing assay parameters (pH, temperature, cell lines). Orthogonal assays (e.g., SPR vs. fluorescence polarization) validate binding kinetics. Meta-analysis of dose-response curves identifies outliers due to solvent effects (e.g., DMSO tolerance) .

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